2,5-dimethoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide
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Overview
Description
2,5-dimethoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C15H18N2O4S and a molecular weight of 322.37942 g/mol . This compound is known for its unique structure, which includes a benzenesulfonamide core substituted with methoxy, methyl, and pyridinylmethyl groups.
Preparation Methods
The synthesis of 2,5-dimethoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride.
Nucleophilic Substitution: The sulfonyl chloride undergoes nucleophilic substitution with 2-pyridinylmethylamine to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions, and in the presence of a base like triethylamine to neutralize the hydrochloric acid by-product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2,5-dimethoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,5-dimethoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2,5-dimethoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide can be compared with other similar compounds, such as:
2,5-dimethoxy-4-methylbenzenesulfonamide: Lacks the pyridinylmethyl group, which may affect its biological activity and chemical reactivity.
2,5-dimethoxybenzenesulfonamide: Lacks both the methyl and pyridinylmethyl groups, leading to different chemical and biological properties.
4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide: Lacks the methoxy groups, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 2,5-dimethoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide is a member of the benzenesulfonamide class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₅N₃O₃S
- Molecular Weight : 281.34 g/mol
- CAS Number : 25505-64-0
The compound features a benzenesulfonamide core with methoxy and pyridine substituents, which may influence its interaction with biological targets.
In Vitro Studies
In vitro assays have demonstrated that related benzenesulfonamides possess moderate cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents. For instance, studies involving derivatives showed inhibition of tubulin polymerization, a critical process for cell division .
In Vivo Studies
Research involving animal models has indicated that benzenesulfonamides can effectively reduce intraocular pressure in glaucoma models, showcasing their potential therapeutic applications .
Case Studies
- Glaucoma Treatment : A study investigated the effects of a benzenesulfonamide derivative on intraocular pressure in rabbits. The results indicated a significant reduction in pressure post-administration, supporting its potential use in treating glaucoma .
- Cancer Cell Line Studies : Another case study explored the cytotoxic effects of related compounds on A549 (lung cancer) and HeLa (cervical cancer) cell lines. The results showed that these compounds induced apoptosis, highlighting their potential as chemotherapeutic agents .
Data Table: Biological Activity Summary
Activity Type | Related Compound | Effect/Outcome |
---|---|---|
Carbonic Anhydrase Inhibition | Various Benzenesulfonamides | Reduced intraocular pressure |
Serotonin Receptor Agonism | 2C-TFM (similar structure) | Hallucinogenic effects |
Cytotoxicity | A549 and HeLa cell lines | Induction of apoptosis |
Properties
IUPAC Name |
2,5-dimethoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-11-8-14(21-3)15(9-13(11)20-2)22(18,19)17-10-12-6-4-5-7-16-12/h4-9,17H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYKDPVUTHSIAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCC2=CC=CC=N2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.